molecular formula C17H16N4O2 B2904536 N-[2-(1H-indol-3-yl)ethyl]-N'-(pyridin-4-yl)ethanediamide CAS No. 920420-53-7

N-[2-(1H-indol-3-yl)ethyl]-N'-(pyridin-4-yl)ethanediamide

Cat. No. B2904536
CAS RN: 920420-53-7
M. Wt: 308.341
InChI Key: SEGIREHCEUNVTJ-UHFFFAOYSA-N
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Description

“N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide” is a compound that was synthesized in a reaction between tryptamine and naproxen . It’s a derivative of naproxen, a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain, menstrual cramps, inflammatory diseases such as rheumatoid arthritis, and fever .


Synthesis Analysis

The compound was obtained in high yield using an easy synthetic procedure for amide synthesis. This involves the DCC-mediated (N, N’-dicyclohexylcarbodiimide) coupling between carboxylic acids and amines . DCC is commonly used for the preparation of esters, amides, or anhydrides .


Molecular Structure Analysis

The structure of the newly synthesized compound was determined by nuclear magnetic resonance (NMR) (1H-NMR and 13C-NMR), UV, IR, and mass spectral data .


Chemical Reactions Analysis

The chemical reaction involved in the synthesis of this compound is the DCC-mediated coupling between carboxylic acids and amines .

Scientific Research Applications

Analgesic and Anti-inflammatory Applications

The structure of N-[2-(1H-indol-3-yl)ethyl]-N’-(pyridin-4-yl)ethanediamide suggests potential analgesic and anti-inflammatory properties due to its similarity to known nonsteroidal anti-inflammatory drugs (NSAIDs). This compound could be explored for its efficacy in reducing pain and inflammation in conditions such as arthritis or menstrual cramps .

Antiviral Activity

Given the ongoing research into NSAID derivatives for their antiviral properties, particularly against influenza and SARS-CoV-2, this compound may hold promise as part of a combination therapy to reduce respiratory mortality associated with viral infections .

Neuromodulation

Tryptamine derivatives, which are part of the compound’s structure, are known to play a fundamental role in the human body, particularly in the central nervous system. This compound could be researched for its potential to regulate and modulate processes such as sleep, cognition, memory, temperature regulation, and behavior .

Serotonin Signaling

The indole moiety of the compound is a shared feature of neuromodulators like serotonin. This suggests possible applications in the study of serotonin signaling pathways, which are crucial for mood regulation and other physiological functions .

Synthesis of Hybrid Molecules

The compound’s structure allows for the possibility of synthesizing hybrid molecules that combine the pharmacological properties of tryptamine with the anti-inflammatory properties of NSAIDs. This could lead to the development of new therapeutic agents with dual functionalities .

Pharmaceutical Industry Applications

Amides are significant in pharmaceutical chemistry for their stability and presence in various drugs. The compound could be used as a precursor or intermediate in the synthesis of more complex pharmaceuticals .

properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-N'-pyridin-4-yloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c22-16(17(23)21-13-6-8-18-9-7-13)19-10-5-12-11-20-15-4-2-1-3-14(12)15/h1-4,6-9,11,20H,5,10H2,(H,19,22)(H,18,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEGIREHCEUNVTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C(=O)NC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1H-indol-3-yl)ethyl]-N'-(pyridin-4-yl)ethanediamide

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